2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-Cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the chromeno[2,3-d]pyrimidine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multiple steps, starting with the formation of the chromeno[2,3-d]pyrimidine core. One common approach is the condensation of a suitable phenyl derivative with a cyclohexyl-substituted pyrimidinedione under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rates and yields. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown significant potential in various scientific research fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-Phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
2-Cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
8-Methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness: 2-Cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique combination of substituents, which contribute to its distinct chemical and biological properties. This compound's structural complexity allows for a wide range of applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-cyclohexyl-8-methoxy-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h3,6-7,10-15H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOGRLRMONQURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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